Delt II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

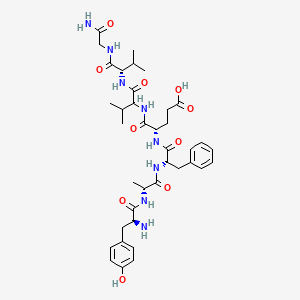

Il s'agit de l'un des peptides opioïdes naturels ayant la plus forte affinité et la plus grande sélectivité connue, agissant comme un agoniste très puissant et hautement spécifique du récepteur delta-opioïde . Le DELTORPHIN-II est endogène aux grenouilles du genre Phyllomedusa, telles que Phyllomedusa bicolor et Phyllomedusa sauvagei, où il est produit dans leur peau .

Méthodes De Préparation

Le DELTORPHIN-II peut être synthétisé par synthèse peptidique en phase solide (SPPS), une méthode courante pour la synthèse des peptides. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles impliquent généralement l'utilisation de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques

Analyse Des Réactions Chimiques

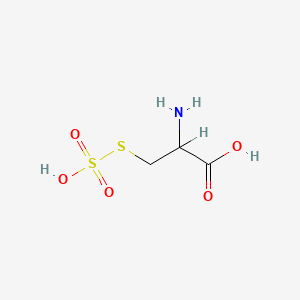

Le DELTORPHIN-II subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le dithiothréitol (DTT). Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation des résidus méthionine du DELTORPHIN-II peut conduire à la formation de méthionine sulfoxyde .

Applications De Recherche Scientifique

Le DELTORPHIN-II a plusieurs applications en recherche scientifique, notamment dans les domaines de la neuropharmacologie et de la gestion de la douleur. Il est utilisé pour étudier le récepteur delta-opioïde et son rôle dans la modulation de la douleur et d'autres processus physiologiques . Le DELTORPHIN-II s'est avéré inhiber les nocicepteurs après une lésion nerveuse, ce qui en fait un outil précieux pour l'étude de la douleur neuropathique . De plus, le DELTORPHIN-II a été étudié pour ses effets cardioprotecteurs potentiels, car l'activation du récepteur delta-opioïde peut augmenter la résistance cardiaque aux lésions de reperfusion .

Mécanisme d'action

Le DELTORPHIN-II exerce ses effets en se liant et en activant le récepteur delta-opioïde, un récepteur couplé aux protéines G. Cette activation conduit à l'inhibition de l'adénylate cyclase, entraînant une diminution des niveaux d'adénosine monophosphate cyclique (AMPc) et une modulation subséquente des canaux ioniques et d'autres voies de signalisation en aval . Les cibles moléculaires et les voies impliquées dans les effets du DELTORPHIN-II comprennent la protéine kinase C (PKC), la kinase régulée par le signal extracellulaire (ERK), la phosphoinositide 3-kinase (PI3K) et la protéine kinase G (PKG) .

Mécanisme D'action

DELTORPHIN-II exerts its effects by binding to and activating the delta-opioid receptor, a G protein-coupled receptor. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of ion channels and other downstream signaling pathways . The molecular targets and pathways involved in the effects of DELTORPHIN-II include protein kinase C (PKC), extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), and protein kinase G (PKG) .

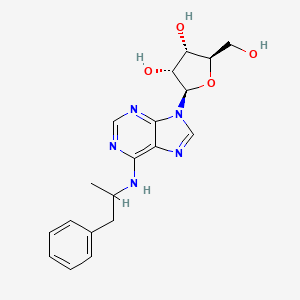

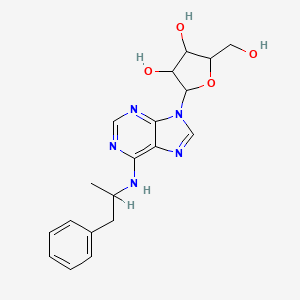

Comparaison Avec Des Composés Similaires

Le DELTORPHIN-II est similaire à d'autres peptides opioïdes tels que le DELTORPHIN-I et la dermorphine. Le DELTORPHIN-II est unique par sa forte affinité et sa sélectivité pour le récepteur delta-opioïde . Le DELTORPHIN-I, un autre peptide de la même famille, cible également le récepteur delta-opioïde mais a une séquence d'acides aminés légèrement différente . La dermorphine, quant à elle, est hautement sélective pour le récepteur mu-opioïde et possède des propriétés pharmacologiques différentes .

Propriétés

Numéro CAS |

122752-16-3 |

|---|---|

Formule moléculaire |

C38H54N8O10 |

Poids moléculaire |

782.9 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32?/m1/s1 |

Clé InChI |

NUNBRHVOPFWRRG-MPNDMYOWSA-N |

SMILES isomérique |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canonique |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)

![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)

![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)

![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)

![N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B10784458.png)

![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-Trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784484.png)